molecular formula C8H15Cl2N3O2 B14781401 Methyl Npi-methyl-L-histidinate dihydrochloride

Methyl Npi-methyl-L-histidinate dihydrochloride

Cat. No.: B14781401
M. Wt: 256.13 g/mol
InChI Key: RKQQFZCGJKMSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Npi-methyl-L-histidinate dihydrochloride is a derivative of histidine, an essential amino acid. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity. It is known for its role in peptide synthesis and as a reactant in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Npi-methyl-L-histidinate dihydrochloride can be synthesized through the esterification of histidine. The process involves the reaction of histidine with methanol in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through crystallization and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl Npi-methyl-L-histidinate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various histidine-based compounds .

Scientific Research Applications

Methyl Npi-methyl-L-histidinate dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Methyl Npi-methyl-L-histidinate dihydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Histidine methyl ester dihydrochloride
  • N-methylhistidine
  • Histidine ethyl ester dihydrochloride

Uniqueness

Methyl Npi-methyl-L-histidinate dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other histidine derivatives may not be as effective .

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H

InChI Key

RKQQFZCGJKMSPA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

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